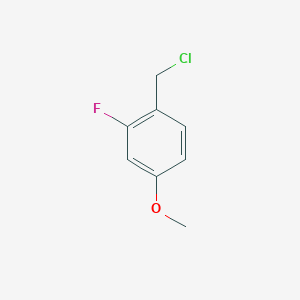

2-Fluoro-4-methoxybenzyl chloride

Description

Significance of Fluorinated Benzyl (B1604629) Chlorides in Contemporary Organic Chemistry

The introduction of fluorine into organic molecules can profoundly alter their physical, chemical, and biological properties. Fluorinated benzyl chlorides, as a class of compounds, are of particular interest in modern organic chemistry due to the unique attributes that the fluorine atom imparts. The high electronegativity of fluorine can influence the reactivity of the benzylic carbon, often enhancing its susceptibility to nucleophilic attack. This makes fluorinated benzyl chlorides valuable reagents for constructing complex molecular architectures.

In the realm of medicinal chemistry, the incorporation of fluorine is a well-established strategy for improving the metabolic stability, bioavailability, and binding affinity of drug candidates. nih.gov Fluorinated building blocks, including fluorinated benzyl chlorides, are therefore crucial in the discovery and development of new therapeutic agents. nih.gov The presence of fluorine can block sites of metabolism, leading to a longer half-life of a drug in the body. Furthermore, the unique steric and electronic properties of fluorine can lead to stronger and more selective interactions with biological targets.

The synthetic utility of fluorinated benzyl chlorides extends beyond pharmaceuticals to materials science, where the incorporation of fluorine can enhance thermal stability and confer other desirable properties to polymers and other advanced materials.

Role of 2-Fluoro-4-methoxybenzyl Chloride as a Key Synthetic Intermediate

This compound serves as a critical intermediate in a variety of organic syntheses. The reactivity of the benzylic chloride functional group allows for a range of nucleophilic substitution reactions, enabling the attachment of this substituted benzyl moiety to diverse molecular scaffolds. cymitquimica.com This makes it a valuable precursor for the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals. cymitquimica.com

| Property | Value |

| CAS Number | 331-63-5 |

| Molecular Formula | C8H8ClFO |

| Molecular Weight | 174.60 g/mol |

| Appearance | Colorless to pale yellow liquid or solid |

| Boiling Point | 34-39 °C |

Historical Context of Benzyl Halides in Chemical Synthesis Methodologies

Benzyl halides, a class of organic compounds that includes benzyl chloride, have a long and significant history in chemical synthesis. wisdomlib.org Their utility stems from the reactivity of the halogen atom attached to the benzylic carbon. This carbon is stabilized by the adjacent aromatic ring, making benzyl halides susceptible to both SN1 and SN2 nucleophilic substitution reactions. khanacademy.orgnih.gov This reactivity has made them invaluable reagents for the introduction of the benzyl group, which can serve as a protecting group for alcohols and carboxylic acids, or as a fundamental structural component of a target molecule. wikipedia.org

Historically, benzyl chloride itself has been a workhorse in organic synthesis, used in the industrial production of benzyl esters for fragrances and plasticizers, and as a precursor to pharmaceuticals. wikipedia.org The development of methods for the synthesis of substituted benzyl halides, such as the chlorination of toluenes or the reaction of benzyl alcohols with chlorinating agents, has further expanded their utility. organic-chemistry.org Over time, a deeper understanding of the factors influencing the reactivity of benzyl halides, including solvent effects and the nature of the nucleophile, has allowed for more controlled and efficient synthetic transformations. rsc.org The exploration of various benzyl halides, including those with electron-donating or electron-withdrawing substituents on the aromatic ring, has provided chemists with a versatile toolkit for a wide range of synthetic applications. rsc.org

Structure

3D Structure

Properties

IUPAC Name |

1-(chloromethyl)-2-fluoro-4-methoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8ClFO/c1-11-7-3-2-6(5-9)8(10)4-7/h2-4H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVOKEUYGMDGQSP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)CCl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClFO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00621274 | |

| Record name | 1-(Chloromethyl)-2-fluoro-4-methoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00621274 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

331-63-5 | |

| Record name | 1-(Chloromethyl)-2-fluoro-4-methoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00621274 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(chloromethyl)-2-fluoro-4-methoxybenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2 Fluoro 4 Methoxybenzyl Chloride

Established Synthetic Routes and Reaction Mechanisms

The preparation of 2-Fluoro-4-methoxybenzyl chloride can be broadly categorized into multi-step syntheses from functionalized precursors and the direct transformation of related aromatic compounds. These methods leverage fundamental organic reactions, including reduction, chlorination, and halogenation.

Multi-step syntheses provide a controlled approach to constructing the target molecule, allowing for the sequential introduction of the required functionalities. This often begins with a commercially available or readily synthesized aromatic compound bearing some of the necessary substituents.

One viable synthetic route to this compound begins with the corresponding benzoyl chloride, 2-Fluoro-4-methoxybenzoyl chloride. This pathway involves the reduction of the acid chloride to the corresponding benzyl (B1604629) alcohol, followed by a subsequent chlorination step.

The initial precursor, 2-Fluoro-4-methoxybenzoyl chloride, is itself typically synthesized from 2-fluoro-4-methoxybenzoic acid. The conversion of the carboxylic acid to the acid chloride can be accomplished using standard chlorinating agents such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂).

The critical step in this sequence is the selective reduction of the benzoyl chloride to (2-Fluoro-4-methoxyphenyl)methanol. Strong reducing agents like lithium aluminum hydride (LiAlH₄) are capable of reducing acid chlorides to primary alcohols. chemicalbook.comscbt.com The reaction proceeds via nucleophilic acyl substitution, where a hydride ion attacks the carbonyl carbon, followed by the departure of the chloride leaving group to transiently form the corresponding aldehyde. This aldehyde is then immediately reduced by another equivalent of the hydride reagent to the primary alcohol. It is crucial to perform this reaction under anhydrous conditions as LiAlH₄ reacts violently with water. scbt.com

Alternatively, sodium borohydride (B1222165) (NaBH₄), a milder reducing agent, can also be employed for the reduction of acid chlorides, although it is generally less reactive than LiAlH₄. preprints.org The use of NaBH₄ may require specific conditions or additives to achieve efficient conversion. Catalytic hydrogenation over a suitable catalyst, such as a palladium or platinum catalyst, represents another potential method for the reduction of the acid chloride to the alcohol.

Once (2-Fluoro-4-methoxyphenyl)methanol is obtained, it is then converted to the final product, this compound. This transformation is typically achieved by treating the alcohol with a chlorinating agent. Thionyl chloride (SOCl₂) is a common and effective reagent for this purpose. The reaction mechanism involves the formation of a chlorosulfite intermediate, which then undergoes an intramolecular Sₙi (substitution nucleophilic internal) reaction or an intermolecular Sₙ2 attack by a chloride ion to yield the benzyl chloride. The byproducts of this reaction, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which helps to drive the reaction to completion.

A summary of the reaction steps is presented in the table below:

| Step | Reactant | Reagent(s) | Product | Reaction Type |

| 1 | 2-Fluoro-4-methoxybenzoic acid | Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂) | 2-Fluoro-4-methoxybenzoyl chloride | Acyl substitution |

| 2 | 2-Fluoro-4-methoxybenzoyl chloride | Lithium aluminum hydride (LiAlH₄) or Sodium borohydride (NaBH₄) | (2-Fluoro-4-methoxyphenyl)methanol | Reduction |

| 3 | (2-Fluoro-4-methoxyphenyl)methanol | Thionyl chloride (SOCl₂) | This compound | Chlorination |

An alternative and often more direct multi-step synthesis starts from 2-Fluoro-4-methoxybenzaldehyde, which is a commercially available compound. uni.lu This route also proceeds via a two-step sequence involving reduction of the aldehyde to the corresponding benzyl alcohol, followed by chlorination.

The reduction of the aldehyde to (2-Fluoro-4-methoxyphenyl)methanol can be readily achieved using a variety of reducing agents. Sodium borohydride (NaBH₄) is a mild and selective reagent that is highly effective for the reduction of aldehydes to primary alcohols. preprints.org The reaction is typically carried out in a protic solvent such as methanol (B129727) or ethanol. The mechanism involves the transfer of a hydride ion from the borohydride to the electrophilic carbonyl carbon of the aldehyde. A subsequent workup with water or a mild acid protonates the resulting alkoxide to yield the primary alcohol. organic-chemistry.org

Catalytic hydrogenation is another widely used method for the reduction of aldehydes. mdpi.com This involves reacting the aldehyde with hydrogen gas (H₂) in the presence of a metal catalyst, such as palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), or Raney nickel. This method is often clean and efficient, with water being the only byproduct if the reaction is run in a suitable solvent.

Once the (2-Fluoro-4-methoxyphenyl)methanol has been synthesized, the final step is the chlorination to produce this compound. As described in the previous section, this is commonly accomplished using thionyl chloride (SOCl₂). nih.gov

The synthetic pathway from 2-Fluoro-4-methoxybenzaldehyde is summarized in the following table:

| Step | Reactant | Reagent(s) | Product | Reaction Type |

| 1 | 2-Fluoro-4-methoxybenzaldehyde | Sodium borohydride (NaBH₄) or H₂/Catalyst (e.g., Pd/C) | (2-Fluoro-4-methoxyphenyl)methanol | Reduction |

| 2 | (2-Fluoro-4-methoxyphenyl)methanol | Thionyl chloride (SOCl₂) | This compound | Chlorination |

In some instances, this compound can be synthesized through the direct chemical modification of a closely related aromatic compound that already possesses the core 2-fluoro-4-methoxy-substituted benzene (B151609) ring.

If (2-Fluoro-4-methoxyphenyl)methanol is available as a starting material, its direct conversion to this compound is a straightforward one-step process. This transformation is a classic example of the conversion of an alcohol to an alkyl halide.

The most common and efficient method for this conversion is the use of thionyl chloride (SOCl₂). nih.gov The reaction is typically performed in an inert solvent, and sometimes a small amount of a base like pyridine (B92270) is added to neutralize the HCl generated during the reaction. The mechanism, as previously mentioned, involves the formation of a chlorosulfite intermediate which then yields the benzyl chloride.

Other chlorinating agents can also be employed, such as sulfuryl chloride (SO₂Cl₂), phosphorus pentachloride (PCl₅), or phosphorus trichloride (B1173362) (PCl₃). However, thionyl chloride is often preferred due to the clean nature of the reaction, with gaseous byproducts that are easily removed.

The direct conversion is summarized below:

| Reactant | Reagent(s) | Product | Reaction Type |

| (2-Fluoro-4-methoxyphenyl)methanol | Thionyl chloride (SOCl₂) | This compound | Chlorination |

A conceptually different approach to the synthesis of this compound involves the direct halogenation of the benzylic position of 2-fluoro-4-methoxytoluene. This method relies on the generation of a benzylic radical, which then reacts with a halogen source.

The starting material for this route, 2-fluoro-4-methoxytoluene, can be prepared from commercially available 3-fluoro-4-methylphenol (B1304798) through Williamson ether synthesis. This involves deprotonating the phenol (B47542) with a base, such as sodium hydroxide (B78521) or potassium carbonate, to form the corresponding phenoxide, which then acts as a nucleophile to displace a halide from a methylating agent like methyl iodide or dimethyl sulfate.

The benzylic chlorination of 2-fluoro-4-methoxytoluene can be achieved using various free-radical halogenating agents. N-Chlorosuccinimide (NCS) is a common and convenient reagent for this purpose. The reaction is typically initiated by a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO), and is often carried out in a non-polar solvent like carbon tetrachloride (CCl₄) or benzene under reflux or with photochemical induction (e.g., using a UV lamp). thieme-connect.de The mechanism involves the homolytic cleavage of the initiator to form radicals, which then abstract a hydrogen atom from the methyl group of the toluene (B28343) derivative to form a resonance-stabilized benzylic radical. This benzylic radical then reacts with NCS to form the desired benzyl chloride and a succinimidyl radical, which continues the chain reaction. thieme-connect.deresearchgate.net

The presence of the electron-donating methoxy (B1213986) group can activate the aromatic ring towards electrophilic substitution. Therefore, care must be taken to choose reaction conditions that favor benzylic halogenation over ring halogenation. The use of radical conditions and non-polar solvents generally favors the desired benzylic substitution.

Visible-light-mediated photoredox catalysis has also emerged as a mild and efficient method for benzylic chlorination, often using NCS as the chlorine source. organic-chemistry.org

The synthetic pathway involving benzylic halogenation is outlined in the table below:

| Step | Reactant | Reagent(s) | Product | Reaction Type |

| 1 | 3-Fluoro-4-methylphenol | Base (e.g., K₂CO₃), Methylating agent (e.g., CH₃I) | 2-Fluoro-4-methoxytoluene | Williamson Ether Synthesis |

| 2 | 2-Fluoro-4-methoxytoluene | N-Chlorosuccinimide (NCS), Radical initiator (e.g., AIBN) | This compound | Free-Radical Halogenation |

Transformation of Related Aromatic Compounds

Emerging Synthetic Approaches and Green Chemistry Principles

Modern synthetic chemistry emphasizes the development of new methodologies that are not only effective but also environmentally benign. This involves the use of catalysis, alternative reaction conditions, and a design philosophy centered on sustainability.

The development of catalytic strategies is crucial for the efficient synthesis of fluorinated compounds. thieme-connect.com Catalytic methods offer pathways that are more selective and less wasteful than traditional stoichiometric reactions. For instance, various metal-catalyzed reactions have been developed for C-H bond fluorination in benzylic systems, a transformation closely related to the synthesis of fluorinated benzyl halides. beilstein-journals.orgd-nb.info

Catalysts based on palladium, iron, copper, and silver have shown effectiveness in these transformations. beilstein-journals.orgd-nb.info For example, palladium-catalyzed C(sp³)–H fluorination can be achieved using both electrophilic "F+" sources and nucleophilic fluoride (B91410) sources. beilstein-journals.org Similarly, iron and copper catalysts are used in radical-based fluorination reactions, often employing Selectfluor as the fluorine source. organic-chemistry.org Photocatalysis under visible light has also emerged as a mild and powerful tool for benzylic C-H functionalization, including chlorination and fluorination. organic-chemistry.orgorganic-chemistry.org A Chinese patent highlights a method for preparing benzyl halides using LED light, which simplifies the process, reduces impurities, and lowers costs, aligning with green chemistry requirements. google.com

Table 1: Examples of Catalytic Systems in Benzylic C-H Fluorination

| Catalyst System | Reagents | Key Features |

|---|---|---|

| Palladium(II)/(IV) | Electrophilic "F+" source (e.g., N-fluoro-2,4,6-trimethylpyridinium tetrafluoroborate) or nucleophilic fluoride source | Pioneer in C-H fluorination; proceeds via metal insertion into the C-H bond. beilstein-journals.org |

| Iron(II) | Selectfluor | Enables C-F functionalization of benzylic sp3 C-H bonds with good yield and selectivity. organic-chemistry.org |

| Copper | N-fluorobenzenesulfonimide (NFSI) | Facilitates C-H fluorination via a radical relay mechanism. organic-chemistry.org |

| Silver / Amino Acids | Selectfluor | Employs amino acids as radical precursors for Hydrogen Atom Transfer (HAT). d-nb.info |

This table presents examples of catalytic methods for benzylic fluorination, a process analogous to the synthesis of complex benzyl halides.

Lewis acid catalysis is a cornerstone of organic synthesis, used to accelerate reactions by activating substrates. wikipedia.org A Lewis acid accepts an electron pair from a reactant, making it more electrophilic and susceptible to nucleophilic attack. wikipedia.org Common Lewis acids include compounds of aluminum (AlCl₃), boron (BF₃), tin (SnCl₄), and titanium (TiCl₄). wikipedia.org

In syntheses related to this compound, Lewis acids are instrumental in Friedel-Crafts reactions. The classical synthesis of benzyl chlorides can involve the chloromethylation of an aromatic ring (the Blanc reaction), which uses a protic acid and a Lewis acid like zinc chloride. sciencemadness.org While direct chloromethylation of 3-fluoroanisole (B32098) is a plausible route, modern advancements focus on more sustainable Lewis acid catalysts that are recyclable and less toxic. nih.govnih.gov For example, fluorous Lewis acid catalysts have been developed that can be easily separated from the reaction mixture and reused, significantly reducing acidic waste compared to traditional catalysts like aluminum chloride. nih.govnih.govresearchgate.nettsijournals.com These catalysts have proven effective in reactions such as Friedel-Crafts acylations, which are mechanistically similar to alkylations. nih.gov

A key principle of green chemistry is the reduction or elimination of volatile organic solvents, which contribute to environmental pollution and pose safety risks. nih.gov Research into solvent-free reaction conditions is therefore highly relevant. For instance, the selective oxidation of benzyl alcohol to benzaldehyde (B42025) has been achieved with high yields using a reusable gold catalyst in the absence of any solvent. rsc.org

In a similar vein, an efficient method for chlorinating alcohols to produce alkyl chlorides uses benzotrichloride (B165768) as the chlorinating agent and trioctylphosphane as a catalyst under solvent-free conditions. organic-chemistry.org Such approaches not only reduce waste but can also simplify product purification. The use of ionic liquids as alternative reaction media has also been explored for the oxidation of benzyl alcohol, as they allow for facile catalyst and solvent recycling. rsc.org

To quantitatively assess the "greenness" of a chemical process, several metrics have been developed. nih.govnumberanalytics.com These tools help chemists design more sustainable synthetic routes by focusing on minimizing waste and maximizing efficiency. pnas.orgwikipedia.org

Atom Economy (AE): Introduced by Barry Trost, this metric calculates the efficiency of a reaction in converting the mass of all starting materials into the mass of the desired product. pnas.orgprimescholars.com It highlights how many atoms from the reactants are incorporated into the final product versus how many are lost in byproducts. jocpr.comwiley-vch.de Addition and rearrangement reactions often have a high atom economy, while substitutions and eliminations are inherently less economical. pnas.org

Environmental Factor (E-Factor): Developed by Roger Sheldon, the E-Factor measures the total mass of waste produced per unit mass of product. nih.govwikipedia.org A lower E-factor signifies a greener process with less waste generation. nih.govnumberanalytics.com

Reaction Mass Efficiency (RME): This metric provides a more realistic view than atom economy by taking the reaction yield into account. It is calculated as the mass of the isolated product divided by the total mass of all reactants used. pnas.org

The ideal synthesis of this compound would be a direct, one-step addition reaction with 100% yield, resulting in perfect atom economy and a low E-Factor. Catalytic approaches are generally superior in this regard because they reduce the need for stoichiometric reagents that end up as waste, thereby improving both AE and the E-Factor. jocpr.comrsc.org

Table 2: Key Green Chemistry Metrics

| Metric | Formula | Definition | Ideal Value |

|---|---|---|---|

| Atom Economy (AE) | % AE = (Molecular Weight of Desired Product / Molecular Weight of All Reactants) x 100 | Measures the efficiency of atom incorporation from reactants into the final product. primescholars.com | 100% |

| E-Factor | E-Factor = Total Mass of Waste (kg) / Mass of Product (kg) | Quantifies the amount of waste generated per unit of product. nih.gov | 0 |

| Reaction Mass Efficiency (RME) | RME (%) = (Mass of Isolated Product / Total Mass of Reactants) x 100 | Relates the mass of the final product to the mass of the reactants, incorporating the chemical yield. pnas.org | 100% |

Catalytic Methods in the Synthesis of Fluorinated Benzyl Systems

Purification and Characterization Techniques in Synthetic Studies

The isolation and purification of the target compound are critical steps to ensure its quality and suitability for subsequent applications. The presence of impurities can affect the outcome of future reactions. nih.gov

Chromatography is a primary technique for the purification and analysis of benzyl chloride derivatives. High-Performance Liquid Chromatography (HPLC) is particularly effective for separating the desired product from various impurities that may arise during synthesis. nih.govoup.com

Reversed-phase HPLC, often using a C18 stationary phase, is a common method for analyzing technical-grade benzyl chloride. oup.com This technique can effectively separate the main product from impurities such as unreacted starting materials (e.g., toluene), byproducts from over-chlorination (e.g., α,α-dichlorotoluene), and oxidation products (e.g., benzaldehyde). nih.govoup.com For preparative separations to isolate larger quantities of pure compound, column chromatography using silica (B1680970) gel or alumina (B75360) is often employed, followed by fractional distillation under reduced pressure. lookchem.com

Table 3: Common Impurities in Benzyl Chloride Synthesis and Their Origin

| Impurity | Potential Origin |

|---|---|

| Toluene | Unreacted starting material from the chlorination of toluene. nih.gov |

| Benzaldehyde | Oxidation of the benzyl chloride product. nih.gov |

| Benzyl Alcohol | Hydrolysis of the benzyl chloride product. nih.gov |

| Dichlorotoluene / Benzotrichloride | Over-chlorination of the toluene starting material. oup.comwikipedia.org |

Spectroscopic Analysis (e.g., NMR, MS, IR) in Purity Assessment

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. For this compound, both ¹H (proton) and ¹³C (carbon-13) NMR are essential for confirming the arrangement of atoms and identifying the presence of any impurities.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. The expected signals for this compound would correspond to the aromatic protons, the methoxy group protons, and the benzylic methylene (B1212753) protons. The integration of these signals should correspond to the number of protons in each group, and the splitting patterns (multiplicity) arise from spin-spin coupling with neighboring protons and the fluorine atom.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of chemically non-equivalent carbon atoms in the molecule. The presence of the electronegative fluorine atom will have a significant effect on the chemical shifts of the carbon atoms in the aromatic ring, resulting in characteristic splitting patterns (carbon-fluorine coupling).

The following table outlines the predicted ¹H and ¹³C NMR chemical shifts for this compound. These predictions are based on computational algorithms and serve as a guide for interpreting experimental data.

| ¹H NMR (Predicted) | ¹³C NMR (Predicted) |

| Chemical Shift (ppm) | Signal Multiplicity |

| ~7.35 | (d, J ≈ 8.5 Hz) |

| ~6.75 | (dd, J ≈ 8.5, 2.5 Hz) |

| ~6.65 | (dd, J ≈ 11.5, 2.5 Hz) |

| 4.58 | (s) |

| 3.82 | (s) |

| Note: Predicted data. J = coupling constant (in Hz), d = doublet, dd = doublet of doublets, s = singlet. |

Mass Spectrometry (MS)

Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and elemental composition of a compound. In the mass spectrum of this compound, the molecular ion peak ([M]⁺) would be expected. Due to the presence of chlorine, which has two common isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), the molecular ion peak will appear as a pair of peaks ([M]⁺ and [M+2]⁺) separated by two mass units, with a characteristic intensity ratio of approximately 3:1.

The fragmentation pattern observed in the mass spectrum can further confirm the structure. Common fragmentation pathways for benzyl chlorides include the loss of the chlorine atom to form a stable benzyl cation.

| Mass Spectrometry (Predicted) | |

| m/z | Relative Abundance |

| 174/176 | ~3:1 |

| 139 | High |

| 111 | Moderate |

| Note: Predicted data. m/z = mass-to-charge ratio. |

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to the various bond vibrations within the molecule.

Key expected absorption bands include:

C-H stretching (aromatic): Around 3100-3000 cm⁻¹

C-H stretching (aliphatic -CH₂- and -OCH₃): Around 3000-2850 cm⁻¹

C=C stretching (aromatic): Around 1600-1450 cm⁻¹

C-O stretching (aryl ether): Around 1250 cm⁻¹ (asymmetric) and 1050 cm⁻¹ (symmetric)

C-F stretching: Around 1200-1000 cm⁻¹

C-Cl stretching: Around 800-600 cm⁻¹

| Infrared (IR) Spectroscopy (Predicted) | |

| Wavenumber (cm⁻¹) | Functional Group Assignment |

| 3100-3000 | Aromatic C-H Stretch |

| 2980-2850 | Aliphatic C-H Stretch (-CH₂, -OCH₃) |

| 1610, 1500, 1460 | Aromatic C=C Bending |

| 1260 | Aryl C-O Stretch |

| 1180 | C-F Stretch |

| 750 | C-Cl Stretch |

| Note: Predicted data. |

By combining the data from these three spectroscopic methods, a comprehensive and reliable assessment of the purity and structural integrity of synthesized this compound can be achieved. Any significant deviation from the expected spectra or the presence of unassigned signals would indicate the presence of impurities or side products, necessitating further purification.

Reactivity and Mechanistic Investigations of 2 Fluoro 4 Methoxybenzyl Chloride

Nucleophilic Substitution Reactions at the Benzylic Carbon

Nucleophilic substitution reactions are a cornerstone of organic chemistry, involving the replacement of a leaving group by a nucleophile. masterorganicchemistry.com In the case of 2-Fluoro-4-methoxybenzyl chloride, the chloride ion is the leaving group, and the reaction occurs at the benzylic carbon.

Arylmethyl halides, such as this compound, can undergo nucleophilic substitution through two primary mechanisms: the S_N1 (substitution nucleophilic unimolecular) and S_N2 (substitution nucleophilic bimolecular) pathways. savemyexams.com

The S_N1 reaction is a two-step process. chemicalnote.com The first and rate-determining step involves the departure of the leaving group to form a carbocation intermediate. chemicalnote.commasterorganicchemistry.com This is followed by a rapid attack of the nucleophile on the carbocation. masterorganicchemistry.com The rate of an S_N1 reaction is dependent only on the concentration of the substrate. masterorganicchemistry.commasterorganicchemistry.com Tertiary alkyl halides are more prone to S_N1 reactions due to the stability of the resulting tertiary carbocation. masterorganicchemistry.compressbooks.pub

The S_N2 reaction , in contrast, is a single-step, concerted process where the nucleophile attacks the carbon atom at the same time as the leaving group departs. chemicalnote.com The rate of an S_N2 reaction is dependent on the concentrations of both the substrate and the nucleophile. savemyexams.com This pathway is favored by primary and methyl substrates due to reduced steric hindrance. chemicalnote.compressbooks.pub

| Feature | S_N1 Reaction | S_N2 Reaction |

| Mechanism | Two-step, via carbocation intermediate | One-step, concerted |

| Rate Law | Rate = k[Substrate] | Rate = k[Substrate][Nucleophile] |

| Substrate Preference | Tertiary > Secondary >> Primary | Methyl > Primary > Secondary >> Tertiary |

| Stereochemistry | Racemization (mixture of retention and inversion) | Inversion of configuration |

| Nucleophile | Weak nucleophiles are effective | Strong nucleophiles are required |

The presence of fluorine and methoxy (B1213986) groups on the benzene (B151609) ring of this compound has a significant impact on its reactivity in nucleophilic substitution reactions. These substituents exert electronic effects that can either stabilize or destabilize intermediates and transition states, thereby influencing the reaction pathway and rate.

The electronic effects of substituents on an aromatic ring can be divided into two main categories: the inductive effect and the resonance effect.

The inductive effect is the transmission of charge through a chain of atoms by electrostatic induction. fiveable.me Fluorine is a highly electronegative atom and therefore exerts a strong electron-withdrawing inductive effect (-I), pulling electron density away from the benzene ring. minia.edu.eg

The resonance effect (or mesomeric effect) involves the delocalization of π electrons through the aromatic system. The methoxy group, with its lone pairs of electrons on the oxygen atom, can donate electron density to the benzene ring through resonance (+M effect). minia.edu.eglumenlearning.com This effect is most pronounced at the ortho and para positions.

These electronic effects have opposing influences on the stability of the benzylic carbocation that would be formed in an S_N1 reaction. The electron-donating methoxy group at the para position can effectively stabilize the positive charge of the carbocation through resonance, thus accelerating the S_N1 reaction. Conversely, the electron-withdrawing fluorine atom would destabilize the carbocation. The net effect on the reaction rate will depend on the balance of these opposing influences.

For an S_N2 reaction, the electron-withdrawing fluorine atom can increase the electrophilicity of the benzylic carbon, making it more susceptible to nucleophilic attack. However, the electron-donating methoxy group would decrease this electrophilicity.

| Substituent | Inductive Effect | Resonance Effect | Overall Effect on Carbocation Stability (S_N1) |

| 2-Fluoro | -I (Electron-withdrawing) | Weak -M | Destabilizing |

| 4-Methoxy | -I (Electron-withdrawing) | +M (Electron-donating) | Stabilizing |

When a nucleophilic substitution reaction occurs at a chiral center, the stereochemistry of the product is a key consideration. If this compound were modified to be chiral at the benzylic carbon (for instance, by replacing one of the benzylic hydrogens with another group), the stereochemical outcome of a substitution reaction would depend on the mechanism.

An S_N1 reaction proceeding through a planar carbocation intermediate would lead to a mixture of enantiomers (racemization), as the nucleophile can attack from either face of the carbocation with roughly equal probability. chemicalnote.commasterorganicchemistry.com

An S_N2 reaction , on the other hand, proceeds with a backside attack by the nucleophile, resulting in an inversion of the stereochemical configuration at the carbon center. chemicalnote.commasterorganicchemistry.com

Studies on similar systems, such as the C-F activation of benzylic fluorides, have shown that both associative (S_N2-like) and dissociative (S_N1-like) pathways can operate, with the dominant pathway depending on the nature of the nucleophile and the reaction conditions. nih.gov This suggests that for chiral derivatives of this compound, the stereochemical outcome could be finely tuned by careful selection of reagents and conditions.

Influence of Fluorine and Methoxy Substituents on Reactivity

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds. uwindsor.canih.gov These reactions have broad applications in the synthesis of complex organic molecules.

The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organoboron compound (such as a boronic acid) and an organohalide or triflate. libretexts.org This reaction is widely used for the synthesis of biaryls, styrenes, and other conjugated systems. libretexts.org The general catalytic cycle involves three main steps: oxidative addition, transmetalation, and reductive elimination. libretexts.org

This compound can serve as the electrophilic partner in a Suzuki-Miyaura coupling. The reaction would involve the coupling of the 2-fluoro-4-methoxybenzyl group with an aryl or vinyl group from a boronic acid. The palladium catalyst, typically in the form of Pd(0), initiates the reaction by oxidative addition to the carbon-chlorine bond of the benzyl (B1604629) chloride. While aryl chlorides can be less reactive than bromides or iodides, the use of bulky, electron-rich phosphine (B1218219) ligands on the palladium catalyst can facilitate the coupling of these less reactive substrates. uwindsor.canih.gov

The Suzuki-Miyaura coupling of benzylic halides with arylboronic acids or their derivatives provides an effective route to diarylmethanes, which are important structural motifs in many biologically active compounds and materials. nih.gov

| Component | Role in Suzuki-Miyaura Coupling | Example |

| Electrophile | Provides one of the carbon fragments for the new C-C bond | This compound |

| Nucleophile | Provides the other carbon fragment | Phenylboronic acid |

| Catalyst | Facilitates the reaction cycle | Palladium(0) complex (e.g., Pd(PPh₃)₄) |

| Base | Activates the organoboron species for transmetalation | Sodium carbonate, Cesium carbonate |

| Solvent | Provides the reaction medium | Toluene (B28343), Tetrahydrofuran (THF), Dimethylformamide (DMF) |

Other Cross-Coupling Methodologies for C-C Bond Formation

Beyond the well-known Suzuki and Negishi reactions, this compound is a potential substrate for other significant palladium-catalyzed and other transition-metal-catalyzed cross-coupling reactions for the formation of carbon-carbon bonds. These methodologies offer alternative routes to complex molecular architectures.

Stille Coupling: The Stille reaction joins an organotin compound with an sp2-hybridized organic halide or pseudohalide. libretexts.orgyoutube.com While less common for benzyl chlorides compared to aryl halides, the reaction can be a viable method for creating new C-C bonds. The general mechanism involves oxidative addition of the benzyl chloride to a Pd(0) catalyst, followed by transmetalation with the organostannane and subsequent reductive elimination to yield the coupled product. libretexts.org The reaction of benzyl chlorides with allyltributylstannane, for instance, has been accomplished using palladium nanoparticles as the catalyst. researchgate.net The toxicity of organotin reagents is a notable drawback of this method. youtube.com

Sonogashira Coupling: The Sonogashira coupling is a powerful method for forming a C-C bond between a terminal alkyne and an aryl or vinyl halide, typically using a palladium catalyst and a copper(I) co-catalyst. organic-chemistry.orgyoutube.com While direct Sonogashira coupling with benzyl chlorides is not as prevalent as with aryl halides, the related carbonylative Sonogashira coupling of acyl chlorides with terminal alkynes is well-established. mdpi.commdpi.com This suggests the potential for developing conditions suitable for the direct coupling of benzyl chlorides like this compound. The reaction generally proceeds under mild conditions and tolerates a variety of functional groups. organic-chemistry.org

Heck Reaction: The Heck reaction involves the coupling of an unsaturated halide with an alkene, catalyzed by a palladium complex. wikipedia.org Benzyl chlorides are known substrates for Heck-type reactions, providing access to functionalized allylbenzene (B44316) derivatives. nih.gov A challenge with traditional palladium-catalyzed Heck reactions of benzyl chlorides is controlling the regioselectivity. However, nickel-catalyzed Heck-type reactions of benzyl chlorides with simple olefins have been developed that proceed at room temperature and provide 1,1-disubstituted olefins with high selectivity, avoiding byproducts often seen with palladium catalysis. organic-chemistry.orgmit.edumit.edu These nickel-catalyzed systems have been shown to be tolerant of a wide range of functional groups on the benzyl chloride, including both electron-donating and electron-withdrawing groups, as well as halogens. mit.edu

Table 1: Overview of Other Cross-Coupling Reactions for Benzyl Chlorides

| Reaction | Coupling Partner | Catalyst System (Typical) | Key Features |

|---|---|---|---|

| Stille Coupling | Organostannane (e.g., R-SnBu₃) | Pd(0) complex (e.g., Pd(PPh₃)₄) | Tolerates a wide range of functional groups but uses toxic tin reagents. libretexts.orgyoutube.com |

| Sonogashira Coupling | Terminal Alkyne (R-C≡CH) | Pd(0) complex and Cu(I) co-catalyst (e.g., PdCl₂(PPh₃)₂, CuI, base) | Forms internal alkynes under mild conditions. organic-chemistry.orgyoutube.com |

| Heck Reaction | Alkene (e.g., R'-CH=CH₂) | Pd(0) complex (e.g., Pd(OAc)₂) or Ni complex | Can form substituted alkenes; Ni-catalysis offers unique regioselectivity. wikipedia.orgorganic-chemistry.org |

Electrophilic Aromatic Substitution Reactions of the Substituted Benzene Ring

The benzene ring of this compound is activated towards electrophilic aromatic substitution (EAS) due to the presence of the methoxy group, which is a strong activating group. The fluorine atom, while also an ortho, para-director, is a deactivating group. The interplay of these two substituents, along with the deactivating, meta-directing chloromethyl group, dictates the regioselectivity of EAS reactions.

In general, electrophilic attack will be directed to the positions ortho and para to the strongly activating methoxy group. The position ortho to the methoxy group (and meta to the fluorine) and the other position ortho to the methoxy group (and also ortho to the fluorine) are the most likely sites for substitution.

Nitration: Nitration of aromatic compounds is typically carried out using a mixture of nitric acid and sulfuric acid. youtube.com For a molecule like this compound, the powerful activating effect of the methoxy group would direct the incoming nitro group primarily to the positions ortho to it.

Halogenation: Halogenation can be achieved using elemental halogens (Cl₂, Br₂) in the presence of a Lewis acid catalyst. youtube.com Similar to nitration, the methoxy group will be the dominant directing group, leading to halogenation at the ortho positions.

Friedel-Crafts Reactions: Friedel-Crafts alkylation and acylation are fundamental C-C bond-forming reactions in which an alkyl or acyl group is introduced onto an aromatic ring. wikipedia.orgmasterorganicchemistry.combyjus.com These reactions are catalyzed by Lewis acids like AlCl₃. byjus.com For this compound, acylation would be expected to occur at the positions activated by the methoxy group. However, the use of strong Lewis acids like AlCl₃ can sometimes lead to the demethylation of methoxy groups, so milder catalysts such as Sc(OTf)₃ or Y(OTf)₃ may be preferred. stackexchange.com

Table 2: Predicted Regioselectivity of Electrophilic Aromatic Substitution on this compound

| Reaction | Reagents | Major Product(s) (Predicted) |

|---|---|---|

| Nitration | HNO₃, H₂SO₄ | 2-Fluoro-4-methoxy-5-nitrobenzyl chloride and 2-Fluoro-4-methoxy-3-nitrobenzyl chloride |

| Bromination | Br₂, FeBr₃ | 2-Fluoro-5-bromo-4-methoxybenzyl chloride and 3-Bromo-2-fluoro-4-methoxybenzyl chloride |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | 2-Fluoro-5-acyl-4-methoxybenzyl chloride and 3-Acyl-2-fluoro-4-methoxybenzyl chloride |

Radical Reactions Involving Benzylic Halides

The benzylic C-Cl bond in this compound is susceptible to homolytic cleavage, leading to the formation of a stabilized benzylic radical. This reactivity opens avenues for various radical-mediated transformations.

Formation of Benzylic Radicals: Benzylic radicals can be generated from benzyl chlorides under various conditions. Radiolysis of benzyl chloride and its derivatives using γ-rays has been shown to produce benzyl radical cations. rsc.org Photolysis or the use of radical initiators can also lead to the formation of benzylic radicals. csbsju.edu The stability of the resulting 2-fluoro-4-methoxybenzyl radical would be influenced by the electronic effects of the substituents on the aromatic ring. The methoxy group, being electron-donating, would help to stabilize the radical through resonance.

Reactivity of Benzylic Radicals: Once formed, the benzylic radical can participate in a variety of reactions. These include substitution reactions, where the radical is trapped by another species, and coupling reactions. khanacademy.org For instance, iron-catalyzed cross-electrophile coupling reactions between benzyl halides and disulfides proceed via a radical mechanism to form thioethers. nih.govacs.org Such reactions often exhibit high functional group tolerance. nih.gov The cooperative catalytic coupling of benzyl chlorides with electron-deficient alkenes can also proceed through radical pathways. nih.govacs.org

Applications of 2 Fluoro 4 Methoxybenzyl Chloride in Advanced Organic Synthesis

Building Block for Complex Molecular Architectures

The reactivity of the chloromethyl group allows for the facile introduction of the 2-fluoro-4-methoxybenzyl moiety into a wide array of molecular scaffolds. This makes the compound an important starting material for researchers exploring new chemical reactions and pathways, thereby expanding the synthetic chemist's toolkit. jk-sci.com

The formation of ether and amine linkages is fundamental in organic synthesis, and 2-fluoro-4-methoxybenzyl chloride serves as an excellent electrophile for such transformations.

The synthesis of fluorinated aromatic ethers can be readily achieved using the Williamson ether synthesis. chem-station.com This established SN2 reaction involves the displacement of a halide by an alkoxide or phenoxide. masterorganicchemistry.comyoutube.com In this context, an alcohol or phenol (B47542) is first deprotonated with a suitable base to form the corresponding nucleophilic alkoxide, which then attacks the electrophilic carbon of this compound to form the desired ether. masterorganicchemistry.com The use of polar aprotic solvents like DMF or DMSO is common to facilitate this SN2 reaction. chem-station.com Studies have demonstrated the successful synthesis of various fluorinated benzyl (B1604629) ethers of monosaccharides using the Williamson ether synthesis, highlighting the utility of fluorinated benzyl halides in creating complex ether-linked structures for applications in fields like oligosaccharide synthesis. wiserpub.comwiserpub.com

| Reactants | Reaction Type | Product Class | Key Conditions |

| Alcohol/Phenol + this compound | Williamson Ether Synthesis (SN2) | Fluorinated Aromatic Ether | Base (e.g., NaH, K₂CO₃), Aprotic Solvent (e.g., DMF, Acetonitrile) jk-sci.comchem-station.com |

| Amine + this compound | Nucleophilic Substitution (N-Alkylation) | Fluorinated Benzylamine | Base (e.g., Triethylamine), Solvent (e.g., Dichloromethane) acs.orgorgsyn.org |

Similarly, this compound is an effective agent for the N-alkylation of primary and secondary amines to produce the corresponding fluorinated benzylamines. acs.org The reaction typically proceeds by nucleophilic substitution, where the nitrogen atom of the amine attacks the benzylic carbon, displacing the chloride. A base, such as triethylamine, is often added to neutralize the hydrochloric acid byproduct. orgsyn.org The synthesis of various N-benzylated compounds from benzyl chlorides is a well-established method in organic chemistry. nih.gov For instance, patents have described the synthesis of fluorinated benzylamines, such as 2,4-difluorobenzylamine, from the reaction of the corresponding benzyl halide with methenamine (B1676377) followed by hydrolysis. google.com

Heterocyclic compounds are central to medicinal chemistry and materials science. This compound is a valuable precursor for incorporating a substituted benzyl group into various heterocyclic frameworks, which can significantly influence their biological activity.

Thiazolopyrimidine scaffolds are present in many biologically active molecules. nih.govhec.gov.pkijnc.ir The synthesis of these systems can involve the use of benzyl halides. For example, research has shown that 2-benzylthiopyrimidine derivatives can be prepared through the condensation of 2-thiopyrimidines with benzyl halides in the presence of a base. researchgate.net Another synthetic approach involves the reaction of a thiopyrimidine with an α-haloketone to construct the fused thiazole (B1198619) ring. google.com In a pertinent study focused on developing dual adenosine (B11128) A1/A2A receptor antagonists, a series of thiazolo[5,4-d]pyrimidine (B3050601) derivatives were synthesized. nih.gov In this work, an ortho-substituted benzyl group, including a 2-fluorobenzyl moiety, was introduced. The study found that the presence of a substituent like fluorine on the benzyl ring was crucial for modulating the affinity for the target receptors. nih.gov

The purine (B94841) core is another vital heterocycle, forming the basis for nucleobases in DNA and RNA. ub.edu The alkylation of purines is a key method for creating diverse derivatives with potential therapeutic applications. ub.edunih.gov Direct alkylation of purines with alkyl halides, including benzyl chloride, typically occurs under basic conditions and can lead to a mixture of N7 and N9-alkylated isomers, with the N9 product often being the major one. ub.edu The reaction conditions, such as the choice of base and solvent, can be optimized to favor one regioisomer over the other. ub.edu Microwave-assisted methods have also been shown to improve yields and selectivity in the N-alkylation of purines. ub.eduresearchgate.net Given these well-documented procedures, this compound is a suitable reagent for the synthesis of N-benzylated purine derivatives.

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds. The Suzuki-Miyaura coupling, which pairs an organoboron reagent with an organohalide, is a prominent example. libretexts.org While aryl or vinyl halides are most common, benzyl halides can also serve as the electrophilic partner to create diarylmethane structures. libretexts.org

The catalytic cycle for the Suzuki coupling involves three main steps: oxidative addition of the halide to a Pd(0) complex, transmetalation with the organoboron species, and reductive elimination to yield the final product and regenerate the Pd(0) catalyst. libretexts.org Although benzyl chlorides are generally less reactive than the corresponding bromides or iodides in the oxidative addition step, their coupling can be achieved, often by using bulky, electron-rich phosphine (B1218219) ligands on the palladium catalyst and appropriate base/solvent systems. libretexts.orgmdpi.com Therefore, this compound can be coupled with various aryl or heteroaryl boronic acids to construct complex biaryl methanes and other carbon-rich frameworks. nih.gov

| Reaction | Catalyst/Reagents | Bond Formed | Product Type |

| Suzuki-Miyaura Coupling | Pd Catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃), Arylboronic Acid | C(sp³)-C(sp²) | Diarylmethane |

Formation of Heterocyclic Compounds

Role in the Synthesis of Chiral Compounds

The synthesis of single-enantiomer chiral molecules is of paramount importance in the pharmaceutical industry, as different enantiomers can have vastly different biological activities. beilstein-journals.orgbeilstein-journals.org this compound can be employed as a key building block in asymmetric synthesis, where it can be incorporated into chiral auxiliaries, catalysts, or target molecules.

The introduction of a substituted benzyl group can have a profound impact on the stereochemical outcome of a reaction or the biological activity of a molecule. For instance, in the development of thiazolopyrimidine derivatives as receptor antagonists, the introduction of a 2-fluorobenzyl group was shown to be advantageous for binding affinity. nih.gov This demonstrates how the 2-fluoro-4-methoxybenzyl group can be strategically installed in a complex, biologically active chiral molecule to fine-tune its properties.

Enantioselective Syntheses Utilizing this compound Derivatives

There is a lack of specific examples in peer-reviewed literature detailing the use of this compound or its immediate derivatives in enantioselective syntheses. While the broader field of enantioselective synthesis is vast, with many strategies employing chiral auxiliaries, catalysts, and reagents, the specific contribution of this fluorinated benzyl chloride derivative appears to be an underexplored area of research.

Chiral Auxiliaries and Catalysis in Stereoselective Transformations

Similarly, information regarding the development of chiral auxiliaries from this compound or its application in stereoselective catalysis is not present in the available research. Chiral auxiliaries are powerful tools in asymmetric synthesis, temporarily imparting chirality to a substrate to control the stereochemical outcome of a reaction. wikipedia.orgsigmaaldrich.comnih.gov However, there are no documented instances of this compound being employed for this purpose.

Protective Group Chemistry in Organic Synthesis

The use of benzyl-type protecting groups is a cornerstone of modern organic synthesis, allowing for the temporary masking of reactive functional groups. wikipedia.orgorganic-chemistry.org

Use as a Protecting Group Precursor (e.g., 4-Methoxybenzyl (PMB) Group)

The non-fluorinated analogue, the 4-methoxybenzyl (PMB) group, is a widely used protecting group, particularly for alcohols and amines. libretexts.orgnih.gov It is typically introduced by reacting the substrate with p-methoxybenzyl chloride (PMB-Cl) in the presence of a base. nih.gov The PMB group offers a distinct advantage over the simple benzyl (Bn) group due to its enhanced lability under oxidative or strongly acidic conditions, allowing for selective deprotection. libretexts.org

While it can be inferred that this compound could serve as a precursor to a "2-Fluoro-4-methoxybenzyl" protecting group, specific studies detailing its installation, stability under various reaction conditions, and cleavage methods are not available in the surveyed literature. The electronic effect of the ortho-fluoro substituent would likely influence the reactivity and stability of such a protecting group compared to the standard PMB group, but without empirical data, any discussion remains speculative.

2 Fluoro 4 Methoxybenzyl Chloride in Medicinal and Pharmaceutical Chemistry Research

Precursor to Active Pharmaceutical Ingredients (APIs) and Drug Candidates

The primary use of 2-fluoro-4-methoxybenzyl chloride in the pharmaceutical landscape is as a foundational building block for more complex molecules that may become active pharmaceutical ingredients (APIs). Its reactivity facilitates the introduction of the 2-fluoro-4-methoxybenzyl moiety into a larger molecular scaffold, a common strategy in drug discovery to modulate the pharmacological properties of a lead compound.

The incorporation of fluorine into drug candidates is a widely used strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability. This compound serves as a key reagent in the synthesis of such fluorinated analogues. For instance, it has been utilized in the preparation of fluoro-containing quinoline (B57606) derivatives, a class of compounds known for their broad biological activities, including anticancer and antimicrobial effects. The presence of the fluorine atom can significantly influence the electronic properties of the quinoline ring system, potentially leading to improved therapeutic profiles.

Retinoid X receptors (RXRs) are nuclear receptors that play a crucial role in regulating gene transcription involved in various physiological processes, including inflammation and immunity. nih.gov Modulators of RXR activity, both antagonists and agonists, are of significant interest for the treatment of diseases like cancer and autoimmune disorders. nih.govnih.gov Research in this area has explored the synthesis of novel RXR modulators, and while direct synthesis from this compound is not explicitly detailed in the provided results, the development of structurally related compounds for this target is an active area of research. nih.gov For example, Bexarotene, an approved RXR agonist for cutaneous T-cell lymphoma, highlights the therapeutic potential of targeting this receptor. nih.gov The anti-inflammatory effects of RXR agonists can be influenced by their interaction with other nuclear receptors like PPARγ. nih.gov

The quest for novel and more effective anticancer agents is a major focus of pharmaceutical research. This compound and its derivatives have been investigated in the synthesis of potential anticancer compounds through various chemical scaffolds.

Vanadocene complexes are a class of organometallic compounds that have shown promise as anticancer agents. While the direct use of this compound in the synthesis of vanadocene derivatives was not found in the search results, the broader field of modifying ligands for such complexes to enhance their therapeutic properties is an ongoing area of study.

Thiosemicarbazones are a class of compounds known for their diverse biological activities, including anticancer and antibacterial properties. mdpi.comnih.gov Research has shown that thiosemicarbazones derived from the condensation of N-(4-methoxybenzyl) thiosemicarbazide (B42300) with various aldehydes, including 2-fluoro-4-hydroxybenzaldehyde (B1296990) (a related structure), can be synthesized and complexed with metals like ruthenium. mdpi.com These complexes have been evaluated for their ability to inhibit the growth of cancer cell lines such as NCI-H460, A549, and MDA-MB-231. mdpi.com The biological activity of thiosemicarbazide derivatives can be significantly influenced by the substituents on the aromatic ring. nih.gov

Table 1: Examples of Thiosemicarbazone Derivatives in Research

| Derivative | Starting Materials | Metal Complex | Potential Application |

|---|---|---|---|

| N-(4-Methoxybenzyl)-(2-fluoro-4-hydroxybenzaldehyde)-thiosemicarbazone | N-(4-methoxybenzyl) thiosemicarbazide and 2-fluoro-4-hydroxybenzaldehyde | Ruthenium(II)-p-cymene | Anticancer mdpi.com |

Metabotropic glutamate (B1630785) receptor 2 (mGluR2) is a therapeutic target for several neuropsychiatric disorders. nih.govpatsnap.com Modulators of this receptor, particularly positive allosteric modulators (PAMs), are being investigated for their potential to treat conditions like anxiety and substance use disorders. nih.govmedchemexpress.com this compound is a precursor in the synthesis of potent mGluR2 negative allosteric modulators (NAMs). For example, it is used in the multi-step synthesis of 5-(2-fluoro-4-[11C]methoxyphenyl)-2,2-dimethyl-3,4-dihydro-2H-pyrano[2,3-b]pyridine-7-carboxamide, a PET imaging ligand for mGluR2. nih.gov This highlights the utility of this compound in creating sophisticated molecular probes to study the central nervous system.

Exploration of Anticancer Agents

Radiopharmaceutical Synthesis and Imaging Agents

The development of radiopharmaceuticals for diagnostic imaging techniques like Positron Emission Tomography (PET) is a critical area of medicinal chemistry. These agents allow for the non-invasive study and visualization of biological processes in real-time.

The structure of this compound makes it an ideal precursor for synthesizing PET ligands labeled with fluorine-18 (B77423) (¹⁸F), a widely used positron-emitting radionuclide. tandfonline.com The presence of the stable fluorine atom in the molecule allows for its replacement with the radioactive ¹⁸F isotope during synthesis. While there are no naturally occurring fluorine compounds in the body, the small size of the fluorine atom means its substitution for a hydrogen atom or hydroxyl group typically does not cause significant steric changes that would alter the biological behavior of the labeled compound. tandfonline.com

PET imaging agents derived from such precursors are designed to bind to specific biological targets, such as enzymes or receptors, which are implicated in various diseases. For example, ¹⁸F-labeled phosphonium (B103445) cations have been developed as PET myocardial perfusion imaging (MPI) agents to target mitochondrial membrane potential. nih.gov Similarly, PET radioligands have been designed to image monoacylglycerol lipase (B570770) (MAGL), a key enzyme in the endocannabinoid system, to help validate the effectiveness of therapeutic inhibitors. nih.gov The synthesis of these complex molecules often involves coupling a radiolabeled fragment, which can be derived from a precursor like this compound, to a larger scaffold that provides specificity for the biological target. nih.govnih.gov

Structure-Activity Relationship (SAR) Studies of Derived Compounds

Structure-Activity Relationship (SAR) studies are fundamental to drug discovery, exploring how the chemical structure of a compound influences its biological activity. For derivatives of this compound, the fluorine and methoxy (B1213986) groups are key modulators of their pharmacological profiles.

The introduction of fluorine into a drug candidate is a common strategy in medicinal chemistry to enhance its properties. beilstein-journals.org Fluorine's high electronegativity, small size (van der Waals radius of 1.47 Å, comparable to hydrogen's 1.20 Å), and the strength of the carbon-fluorine (C-F) bond can significantly alter a molecule's physicochemical characteristics and, consequently, its biological function. tandfonline.com

Biological Activity: The electron-withdrawing nature of fluorine can modify the acidity (pKa) of nearby functional groups, which in turn affects a molecule's ionization state and lipophilicity. nih.gov This can lead to improved binding affinity with a biological target. For instance, in certain quinolone antibiotics, a fluorine atom at the C-6 position was found to improve gyrase-complex binding by 2- to 17-fold. tandfonline.com Similarly, the strategic placement of fluorine has been shown to enhance the anticancer activity of compounds like benzothiazole (B30560) derivatives. nih.govmdpi.com

Metabolism: The C-F bond is considerably stronger than a carbon-hydrogen (C-H) bond, making it more resistant to metabolic oxidation by enzymes such as cytochrome P450. tandfonline.com This increased metabolic stability can lead to a longer biological half-life for the drug. This strategy has been explored to render artemisinin (B1665778) derivatives, used as antimalarials, more metabolically resistant. mdpi.com However, in some cases, a very long half-life is undesirable, and replacing fluorine with a more metabolically labile group can be necessary to achieve the desired pharmacokinetic profile. tandfonline.com

| Property Affected by Fluorine | Description of Impact | Source Citation |

| Biological Activity | Can increase binding affinity to target enzymes or receptors due to altered electronic properties. | tandfonline.com |

| Metabolic Stability | Increases resistance to oxidative metabolism due to the high strength of the C-F bond, often leading to a longer drug half-life. | tandfonline.com |

| Lipophilicity | Generally increases lipophilicity compared to a hydrogen atom, which can enhance cell membrane permeability. | tandfonline.com |

| Acidity (pKa) | Lowers the pKa of nearby functional groups, making acidic groups more acidic and basic groups less basic, which can alter absorption and distribution. | nih.gov |

The methoxy group (-OCH₃) is another common feature in drug molecules that significantly influences their pharmacological properties. nih.gov It can affect how a ligand binds to its target and its absorption, distribution, metabolism, and excretion (ADME) profile. researchgate.net

The methoxy group can participate in hydrophobic and hydrogen-bonding interactions within the binding sites of target proteins. mdpi.comresearchgate.net This can enhance the potency and selectivity of a drug. For example, the introduction of a methoxy group at the C-6 position of a benzothiazole scaffold was shown to significantly boost its kinase-targeted anticancer activity. mdpi.com

However, the methoxy group is also a metabolic liability. It is susceptible to metabolic O-dealkylation, where the methyl group is removed by cytochrome P450 enzymes to form a more hydrophilic hydroxyl group. nih.govresearchgate.net This metabolic transformation is a major pathway for drug clearance and can lead to the formation of metabolites that may retain, lose, or have altered pharmacological activity compared to the parent drug. nih.gov

The position of the methoxy group on the aromatic ring is also critical. Studies on ¹⁸F-labeled benzyl (B1604629) triphenylphosphonium cations for cardiac imaging revealed that the position of the methoxy group had a significant effect on the compound's biodistribution and pharmacokinetics. nih.govresearchgate.net An ortho-positioned methoxy group resulted in faster clearance from the liver compared to a para-positioned one, leading to higher-contrast images. nih.govresearchgate.net

| Property Affected by Methoxy Group | Description of Impact | Source Citation |

| Target Binding | Can enhance binding affinity through hydrophobic and hydrogen bond acceptor interactions within the target's active site. | mdpi.comresearchgate.net |

| Metabolism | Often a site for metabolic O-dealkylation by CYP450 enzymes, leading to the formation of hydroxylated metabolites and affecting drug clearance. | nih.govresearchgate.net |

| Pharmacokinetics | The position of the methoxy group (ortho, meta, para) can significantly alter the biodistribution and clearance rate of a compound. | nih.govresearchgate.net |

| Physicochemical Properties | Can influence a compound's lipophilicity and water solubility, affecting its absorption and transport to target sites. | researchgate.net |

Advanced Computational and Theoretical Studies of 2 Fluoro 4 Methoxybenzyl Chloride

Quantum Chemical Calculations

Quantum chemical calculations are employed to solve the Schrödinger equation for a molecule, providing detailed information about its electronic distribution and energy.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. mdpi.com It is particularly useful for analyzing the effects of substituents on a molecule's properties. idpublications.org For 2-Fluoro-4-methoxybenzyl chloride, DFT calculations, often using functionals like B3LYP with basis sets such as 6-311G, can determine its optimized geometry and a range of electronic properties that dictate its reactivity. iucr.orgresearchgate.net

Key reactivity descriptors that can be calculated include electronegativity (χ), chemical hardness (η), and the electrophilicity index (ω). scribd.com These parameters help in understanding how the molecule will interact with other chemical species. For instance, DFT studies on substituted benzyl (B1604629) chlorides show that electron-withdrawing or -donating groups significantly influence the stability and reactivity of the molecule. researchgate.net The fluorine atom at position 2 acts as an electron-withdrawing group, while the methoxy (B1213986) group at position 4 is electron-donating, creating a complex electronic environment that DFT can model precisely. mdpi.com This methodology allows for the calculation of various parameters that provide insight into the molecule's behavior in chemical reactions. inpressco.com

Interactive Data Table: Exemplary DFT-Calculated Reactivity Descriptors Note: These values are illustrative for a substituted benzyl derivative and calculated at a specific level of theory. Actual values for this compound would require specific computation.

| Parameter | Description | Illustrative Value |

|---|---|---|

| Electronegativity (χ) | A measure of the tendency of an atom to attract a bonding pair of electrons. | 4.30 eV |

| Chemical Hardness (η) | A measure of resistance to charge transfer. | 2.02 eV |

| Electrophilicity Index (ω) | A measure of the energy lowering due to maximal electron flow between donor and acceptor. | 4.59 eV |

| Softness (σ) | The reciprocal of chemical hardness, indicating a higher tendency to react. | 0.50 eV⁻¹ |

Molecular Orbital (MO) theory describes the wave-like behavior of electrons in a molecule, with each orbital spread over the entire molecule. utexas.edu Of particular importance are the Frontier Molecular Orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). ossila.com The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. ossila.comyoutube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining a molecule's kinetic stability, chemical reactivity, and the energy of its lowest electronic excitation. utexas.eduacs.org A smaller gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. acs.org DFT calculations are commonly used to determine the energies and shapes of these orbitals. iucr.orgossila.com For related benzyl derivatives, the HOMO and LUMO are often localized over the entire molecular system, and their energy gap can be precisely calculated. iucr.org

Interactive Data Table: Illustrative Frontier Orbital Energies Note: These values are based on a representative benzyl derivative and serve as an example. iucr.org

| Orbital | Description | Illustrative Energy (eV) |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital. | -6.317 |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital. | -2.285 |

| ΔE (HOMO-LUMO Gap) | Energy difference between LUMO and HOMO, indicating reactivity. | 4.032 |

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are computational methods used to study the physical movements of atoms and molecules over time. uzh.ch These simulations can provide valuable insights into the stability of a molecule or a protein-ligand complex in a dynamic environment, such as in a solvent or a biological system. nih.govnih.gov

In a typical MD simulation, the system (e.g., this compound in a water box) is subjected to a force field (like AMBER or MMFF94) that describes the potential energy of the particles. scribd.com The simulation then solves Newton's equations of motion for the system, generating trajectories that show how the positions and velocities of particles change over time. nih.gov Analysis of these trajectories can reveal the stability of certain conformations and the nature of intermolecular interactions. researchgate.net For example, MD simulations are used to assess the stability of a ligand's binding pose within a protein's active site, which is crucial for drug design. nih.govcuny.edu Although specific MD studies on this compound are not prevalent, the methodology would be essential to understand its behavior in solution or its stability within a receptor pocket. nih.gov

Docking Studies in Drug Design

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when it binds to a target receptor, typically a protein. nih.gov This method is a cornerstone of structure-based drug design and is widely used in virtual screening to identify potential drug candidates from large libraries of small molecules. nih.govresearchgate.netarxiv.org

The process involves placing a ligand into the binding site of a receptor and evaluating the binding affinity using a scoring function, which estimates the free energy of binding. nih.gov A lower docking score generally indicates a more favorable binding interaction. nih.gov Docking studies on derivatives of benzyl chloride have been performed to explore their potential as inhibitors for various biological targets. ut.ac.ir For this compound, docking could be used to screen its potential against various protein targets, identifying key interactions such as hydrogen bonds or hydrophobic contacts that contribute to binding affinity. nih.gov This approach helps prioritize compounds for further experimental testing in the drug discovery pipeline. openreview.netnih.gov

Conformational Analysis and Intermolecular Interactions

Conformational analysis involves the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. The presence of substituents like fluorine and a methoxy group on the benzene (B151609) ring of this compound significantly influences its conformational preferences due to steric and electronic effects. researchgate.net

The interactions between molecules in a crystal lattice are critical for understanding its solid-state properties. Hirshfeld surface analysis is a powerful tool used to visualize and quantify these intermolecular interactions. nih.govnih.gov This method maps close contacts between atoms, such as hydrogen bonds and van der Waals forces, which govern the crystal packing. nih.govmdpi.com For similar halogenated benzyl compounds, Hirshfeld analysis has revealed that H···H, C···H, and O···H contacts are often the most significant contributors to the crystal packing. iucr.orgnih.gov Analysis of the electrostatic potential on the Hirshfeld surface can further identify regions that are prone to acting as hydrogen-bond donors or acceptors. nih.gov Such studies on this compound would elucidate how the fluoro, methoxy, and chloromethyl groups dictate its supramolecular assembly. nih.govresearchgate.net

Crystallographic and Spectroscopic Characterization in Research of Derivatives

X-ray Crystallography of Derived Compounds

X-ray crystallography stands as a definitive method for determining the precise arrangement of atoms within a crystalline solid. This technique provides invaluable insights into the solid-state structure of derivatives of 2-fluoro-4-methoxybenzyl chloride, revealing critical details about their molecular geometry, intermolecular interactions, and packing in the crystal lattice.

Solid-State Structural Elucidation

The synthesis of derivatives often leads to crystalline products suitable for single-crystal X-ray diffraction analysis. For instance, the reaction of 5-[(4-dimethylamino)phenyl]-1,3,4-oxadiazole-2-thiol with 2-chloro-6-fluorobenzyl chloride, a related chloro-fluoro-substituted benzyl (B1604629) chloride, yields crystalline 2-[(2-chloro-6-fluorobenzyl)sulfanyl]-5-[4-(dimethylamino)phenyl]-1,3,4-oxadiazole. iucr.org X-ray analysis of this derivative confirmed its molecular structure and revealed the presence of C–H⋯π interactions between adjacent molecules within the crystal. iucr.org

The development of novel materials has also benefited from the crystallographic analysis of related structures. For example, the synthesis and characterization of thioxobimanes, which are N-heterobicyclic compounds, involved extensive crystallographic studies to understand their three-dimensional structure and aromaticity. Similarly, the investigation of boranobornadiene derivatives has relied on X-ray crystallography to elucidate their structures and reaction mechanisms.

Conformational Analysis in Crystal Structures

X-ray crystallography is not only pivotal for determining connectivity but also for analyzing the preferred conformations of molecules in the solid state. The torsional angles between different parts of a molecule, as well as the planarity of ring systems, are accurately determined. For instance, in the structure of 2-methoxy-4-(methoxycarbonyl)phenyl 2-chloro-4-fluorobenzoate, the dihedral angle between the two phenyl planes was precisely measured. researchgate.net

Such conformational details are vital as they can influence the biological activity and physical properties of the compounds. The conformation adopted by a molecule in a crystal can provide a low-energy model for its likely shape in a biological receptor or in solution.

Advanced NMR Spectroscopic Techniques

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for characterizing the structure and dynamics of molecules in solution. For derivatives of this compound, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments provides a wealth of information.

1H, 13C, and 19F NMR for Structural Confirmation and Dynamics

Proton (¹H), carbon-13 (¹³C), and fluorine-19 (¹⁹F) NMR are routinely used to confirm the successful synthesis of derivatives.

¹H NMR: Provides information on the number of different types of protons, their chemical environment, and their proximity to other protons through spin-spin coupling. For example, in the ¹H NMR spectrum of a chalcone (B49325) derivative, (E)-3-(2-Fluoro-4-methoxyphenyl)-1-(2,4,6-trimethoxyphenyl)prop-2-en-1-one, distinct signals for the aromatic, methoxy (B1213986), and vinylic protons are observed, confirming the structure. acgpubs.org

¹³C NMR: Offers insights into the carbon framework of the molecule. The chemical shift of each carbon atom is sensitive to its local electronic environment. In the ¹³C NMR spectrum of the aforementioned chalcone, signals corresponding to the carbonyl carbon, aromatic carbons, and methoxy carbons are clearly resolved. acgpubs.org

¹⁹F NMR: Is particularly valuable for fluorinated compounds. The chemical shift and coupling patterns in ¹⁹F NMR spectra provide direct evidence for the presence and electronic environment of the fluorine atom. For instance, in the ¹⁹F NMR spectrum of N-(2-(fluoro(phenyl)methyl)isoindoline), a singlet is observed at -185.5 ppm, confirming the presence of the fluorine atom. rsc.org

The following table provides an example of typical NMR data for a derivative: